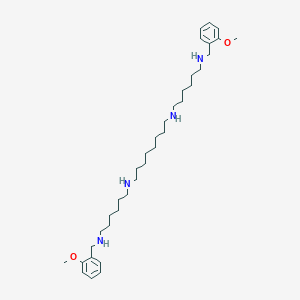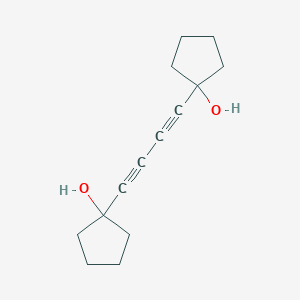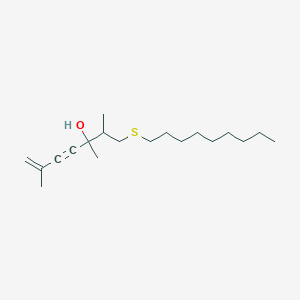
Helicterilic acid
Vue d'ensemble
Description
Molecular Structure Analysis
Helicterilic acid has a complex molecular structure. It contains a total of 104 bonds, including 50 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also features 6 six-membered rings and 4 ten-membered rings . The molecule consists of 54 Hydrogen atoms, 39 Carbon atoms, and 6 Oxygen atoms .Physical And Chemical Properties Analysis
Helicterilic acid has a molecular weight of 618.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its XLogP3-AA, a measure of its lipophilicity, is 8.9 . These properties may influence its solubility, stability, and reactivity.Applications De Recherche Scientifique
Immunomodulatory Activities : Polysaccharides from Helicteres angustifolia, including helicterilic acid, have shown potent immunomodulatory activity. This suggests their potential for developing new medicines or functional foods aimed at immune system modulation (Sun et al., 2019).
Metabolic Stimulation for Enhanced Production : Research indicates that metabolic stimulation in Helicteres angustifolia plants can enhance the production of acylated triterpenoids, including helicterilic acid, potentially benefiting pharmaceutical applications (Huang et al., 2021).
Gastroprotective Activities : The hydroethanolic extract of Helicteres sacarolha leaves, containing compounds such as helicterilic acid, has shown potent gastroprotective activities. This includes reducing gastric juice production and promoting mucus secretion, which could be beneficial in treating various gastrointestinal disorders (Balogun et al., 2015).
Anti-inflammatory and Analgesic Effects : Helicteres species, containing helicterilic acid, have demonstrated good anti-inflammatory and analgesic effects. This includes reducing ear edema, peritoneal capillary inflammation, and increasing pain threshold in animal models (Zhang Wen-xia, 2012).
Anticancer Properties : Recent research on derivatives of oleanolic acid, a related compound to helicterilic acid, has shown promising anticancer activity against various cancer cell lines. This suggests potential uses of helicterilic acid in developing anticancer therapies (Wang et al., 2018).
Pharmacological Research : Oleanolic acid and ursolic acid, closely related to helicterilic acid, have significant research progress in understanding their beneficial effects. This includes potential applications in anticancer chemotherapies (Liu, 2005).
Therapeutic Potential in Chronic Diseases : Oleanolic acid and its derivatives, closely related to helicterilic acid, show potential in treating various diseases, including dyslipidemia, diabetes, and metabolic syndrome. This highlights the potential therapeutic applications of helicterilic acid in similar conditions (Castellano et al., 2022).
Propriétés
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-25(40)45-31-16-17-36(6)29(35(31,4)5)15-18-37(7)30(36)14-13-27-28-23-34(2,3)19-20-38(28,33(42)43)21-22-39(27,37)24-44-32(41)26-11-9-8-10-12-26/h8-13,28-31H,14-24H2,1-7H3,(H,42,43)/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPMVMCXJNDBZ-JZYPULJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907965 | |
| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Helicterilic acid | |
CAS RN |
102637-05-8 | |
| Record name | Helicterilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102637058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)


![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)






![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
